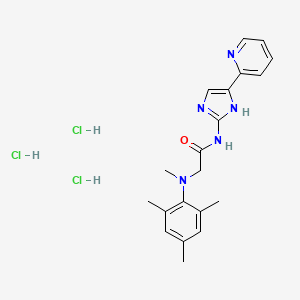
Y2 Antagonist 36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Y2 Antagonist 36 is a novel non-peptidic highly potent, soluble and selective NPY Y2 antagonist.
Aplicaciones Científicas De Investigación
Impact on Food Intake and Obesity
Y2 antagonists, like PYY3–36, significantly impact food intake and obesity management. A study by Field et al. (2010) demonstrated that coadministration of PYY3–36 and oxyntomodulin, both Y2 receptor agonists, significantly reduced energy intake in overweight and obese humans, suggesting potential applications in obesity treatment (Field et al., 2010).
Neuropharmacological Effects
Y2 antagonists like BIIE0246 have been studied for their effects on neurotransmitter release and receptor interactions. For instance, research by Grouzmann et al. (1997) characterized a selective antagonist of neuropeptide Y at the Y2 receptor, highlighting its high affinity and selective antagonistic properties (Grouzmann et al., 1997).
Role in Mood Disorders and Schizophrenia
Studies have explored the implications of Y2 agonists and antagonists in mood disorders and schizophrenia. Stadlbauer et al. (2013) found that the Y2 receptor agonist PYY3-36 induced behavioral changes in mice relevant to schizophrenia, suggesting a potential role in neuropsychiatric disorders (Stadlbauer et al., 2013).
Applications in Pain Management
Research also indicates that Y2 antagonists may play a role in pain management. Smith et al. (2007) reviewed data suggesting that spinal application of NPY, acting through Y2 receptors, could reduce signs of acute and chronic pain (Smith et al., 2007).
Propiedades
Número CAS |
1185845-15-1 |
|---|---|
Fórmula molecular |
C27H29ClN4O3 |
Peso molecular |
493.004 |
Nombre IUPAC |
N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
Clave InChI |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C)C(NC2=CC=C(N3CCN(C(C4=NC=CC=C4OC)=O)CC3)C(Cl)=C2)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Y2 Antagonist 36 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



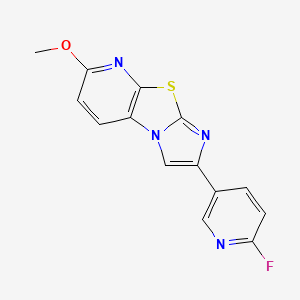
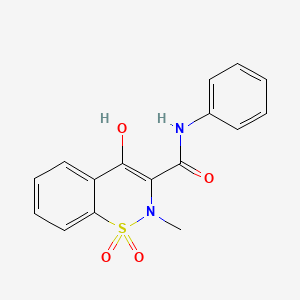
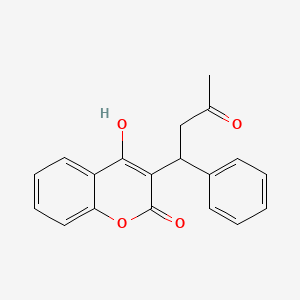
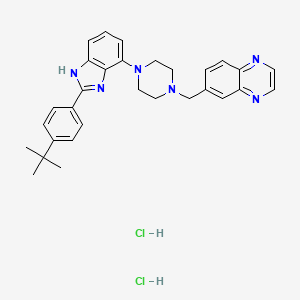
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)
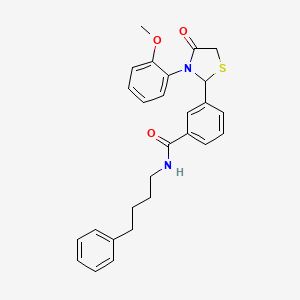
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
